Boschniakine

Description

Contextualization of Boschniakine within Monoterpene Alkaloid Research

This compound is a pyridine (B92270) monoterpene alkaloid, a class of natural products characterized by a C10 skeleton derived from the iridoid pathway. nih.gov These alkaloids are synthesized from the same prenyl unit that forms the terpene skeleton, with a nitrogen atom incorporated into the structure. researchgate.net This structural feature places this compound within a significant group of plant secondary metabolites that have garnered considerable research interest due to their diverse and potent biological activities. ajol.infosioc-journal.cn

Monoterpene alkaloids, including this compound, are found in various plant families and have been the subject of extensive phytochemical and pharmacological investigations. researchgate.netajol.info Research in this area often focuses on the isolation and structural elucidation of new compounds, the exploration of their biosynthetic pathways, and the evaluation of their therapeutic potential. sioc-journal.cn The study of this compound contributes to the broader understanding of the chemical diversity and biological functions of monoterpene alkaloids.

Historical Perspective and Current Research Landscape of this compound

The history of this compound is closely tied to the study of medicinal plants. It was first isolated from Boschniakia rossica, a plant used in traditional Chinese medicine. ajol.inforesearchgate.net Early research in 1967 focused on the isolation and determination of the absolute structure of this compound (C10H11NO). researchgate.net Over the years, this compound has been identified in various other plant species, including those from the genera Tecoma, Incarvillea, and Actinidia. nih.govresearchgate.netresearchgate.net

The current research landscape for this compound is dynamic and expanding. While initial studies were primarily phytochemical, recent investigations have delved into its pharmacological properties and potential therapeutic applications. A significant amount of research has been conducted between 1967 and 2018, with over 100 chemical constituents, including this compound, being identified from Boschniakia rossica alone. ajol.info Modern research employs advanced analytical techniques for isolation and characterization, as well as in vitro and in vivo models to elucidate its biological activities and mechanisms of action. ajol.inforesearchgate.net Current studies are exploring its potential in managing conditions such as diabetic nephropathy, highlighting a shift towards translational research. researchgate.netprecisionnanomedicine.com

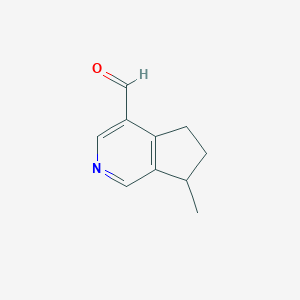

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(7R)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-2-3-9-8(6-12)4-11-5-10(7)9/h4-7H,2-3H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRAONAUWNNOOV-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C1C=NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC2=C1C=NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170997 | |

| Record name | Boschniakine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18070-40-1 | |

| Record name | (7R)-6,7-Dihydro-7-methyl-5H-cyclopenta[c]pyridine-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18070-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boschniakine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018070401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boschniakine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boschniakine, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47H84XLP3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Phytochemical Distribution of Boschniakine

Botanical Sources of Boschniakine

This compound has been isolated and identified from several plant species across different families. The following subsections detail its presence in specific plants and provide a broader overview of its distribution in the plant kingdom.

Presence in Campsis grandiflora

Campsis grandiflora, commonly known as the Chinese trumpet vine, is a deciduous climbing vine belonging to the Bignoniaceae family. researchgate.net This plant is native to central and southern China and is also used in traditional Chinese medicine. researchgate.netplantaedb.com Phytochemical studies have confirmed the presence of this compound in Campsis grandiflora. nih.govnaturalproducts.net The flowers of this plant, in particular, have been a source for the isolation of various compounds, including iridoids and alkaloids like this compound. researchgate.net

Isolation from Tecoma stans

Tecoma stans, a member of the Bignoniaceae family, is a shrub commonly found in Latin America and has been traditionally used in Mexico for managing diabetes. unifi.itnih.gov This plant is known to have significant variability in its alkaloid composition depending on its geographical location of growth. unifi.it this compound is one of the several monoterpene alkaloids that have been isolated from the leaves and other parts of Tecoma stans. nih.govunifi.itresearchgate.netnih.gov Research conducted on Tecoma stans collected from various regions, including Egypt and Brazil, has consistently reported the isolation of this compound along with other alkaloids such as tecomine (B1197604) and 5β-Hydroxyskitanthine. unifi.itnih.govresearchgate.net

Occurrence in Boschniakia rossica

The compound this compound derives its name from the genus Boschniakia. wiktionary.org Boschniakia rossica, a parasitic plant from the Orobanchaceae family, is a significant natural source of this alkaloid. wiktionary.orgajol.info This plant has a history of use in traditional Chinese medicine. ajol.inforesearchgate.net Phytochemical analyses have revealed that Boschniakia rossica contains over 100 chemical constituents, with this compound being one of the predominant compounds. ajol.info It is found in the aerial parts of the plant. ajol.info

Identification in Plantago lanceolata

Plantago lanceolata, commonly known as ribwort plantain, is a species in the Plantaginaceae family. naturespot.org It is a widespread weed, and its pollen is a known cause of allergies in temperate regions. nih.gov Phytochemical screening of Plantago lanceolata has identified the presence of this compound among its alkaloid constituents. nahrainuniv.edu.iqmdpi.com

Broader Natural Distribution in Plant Species

Beyond the aforementioned species, this compound has been reported in other plants as well. For instance, it has been identified in Tecoma radicans (Trumpet creeper). naturalproducts.net The distribution of this compound appears to be concentrated within certain plant families, notably the Bignoniaceae and Orobanchaceae.

Table 1: Botanical Sources of this compound

| Plant Species | Family | Part(s) Containing this compound |

| Campsis grandiflora | Bignoniaceae | Flowers researchgate.net |

| Tecoma stans | Bignoniaceae | Leaves unifi.itnih.govnih.gov |

| Boschniakia rossica | Orobanchaceae | Aerial Parts ajol.info |

| Plantago lanceolata | Plantaginaceae | Not specified nahrainuniv.edu.iqmdpi.com |

| Tecoma radicans | Bignoniaceae | Not specified naturalproducts.net |

Geographical and Ecological Distribution of this compound-Producing Plants

The plants that produce this compound are found across diverse geographical and ecological regions.

Campsis grandiflora is native to East Asia, specifically central and southern China, and is also found in Japan and Korea. plantaedb.com It thrives as a deciduous climber in these regions. researchgate.net

Tecoma stans is widespread throughout Latin America. unifi.it Its distribution in various countries, including Mexico, Egypt, and Brazil, highlights its adaptability to different environmental conditions. unifi.itnih.gov

Boschniakia rossica is a holoparasitic plant found in the northern latitudes of the northern hemisphere. wikipedia.org Its distribution includes China, Japan, Korea, and Russia. researchgate.net This plant is typically found at mid-elevations near rivers and streams where there is abundant moisture. wikipedia.org It is parasitic on the roots of various trees and shrubs, including species of Alnus (alder), Betula (birch), and Salix (willow). wikipedia.org

Plantago lanceolata is a cosmopolitan species, widely distributed across temperate regions of North America, Europe, and Australia. naturespot.orgnih.gov It is commonly found in grasslands, meadows, and disturbed areas.

The geographical distribution of these plants indicates that this compound production is not confined to a specific habitat but occurs in plants adapted to a range of environments, from temperate to subtropical and parasitic ecosystems. nih.govbiosmartnotes.com The ecological strategies of these plants vary significantly, from a climbing vine (Campsis grandiflora) and a shrub (Tecoma stans) to a parasitic herb (Boschniakia rossica) and a common weed (Plantago lanceolata). nih.gov

Table 2: Geographical Distribution of this compound-Producing Plants

| Plant Species | Native Geographical Range |

| Campsis grandiflora | East Asia (China, Japan, Korea) plantaedb.com |

| Tecoma stans | Latin America unifi.it |

| Boschniakia rossica | Northern Hemisphere (China, Japan, Korea, Russia) researchgate.netwikipedia.org |

| Plantago lanceolata | Temperate regions worldwide nih.gov |

Factors Influencing this compound Accumulation in Natural Sources

The concentration of this compound, like other secondary metabolites, is not static. It is dynamically influenced by a combination of genetic, environmental, and developmental factors. universiteitleiden.nlmdpi.com These elements can significantly alter the biosynthesis and accumulation of monoterpene alkaloids, leading to considerable variation in the chemical profile of a plant. mdpi.comhawaii.edu

Genetic Factors: The fundamental ability of a plant to produce this compound is determined by its genetic makeup. universiteitleiden.nl The biosynthetic pathways for alkaloids are controlled by specific genes that encode the necessary enzymes. universiteitleiden.nl Therefore, the presence and quantity of this compound vary significantly between different plant species and even among different genetic variants or cultivars of the same species. nih.gov

Ontogenetic (Developmental) Factors: The developmental stage of the plant, or its ontogeny, is a crucial factor determining the concentration of alkaloids. mdpi.commdpi.comd-nb.info The levels of secondary metabolites can change dramatically as the plant transitions from a seedling to a mature, flowering, and fruiting stage. mdpi.comnih.gov For many plants, the concentration of defensive compounds like alkaloids is highest in younger tissues, which are more vulnerable to herbivores. mdpi.com Research on Tecoma stans leaves has shown that the concentration of total alkaloids is significantly higher in the pre-flowering stage compared to the flowering stage. Conversely, the content of other phytochemicals like polyphenols and flavonoids increases as the plant enters the flowering phase. researchgate.net This suggests a metabolic trade-off where the plant reallocates resources from producing certain alkaloids to synthesizing compounds needed for reproduction. researchgate.net

Table 1. Influence of Developmental Stage on Phytochemical Content in Tecoma stans Leaves

This table presents quantitative data on the variation of major phytochemical classes in the leaves of Tecoma stans at two different developmental stages. The data highlights how ontogeny affects the accumulation of these compounds. Data sourced from Anand and Basavaraju (2018). researchgate.net

| Phytochemical Class | Pre-flowering Stage (mg/100g) | Flowering Stage (mg/100g) |

|---|---|---|

| Alkaloids | 2450 ± 12.47 | 1783 ± 24.94 |

| Polyphenols | 2236.8 ± 111.6 | 3984.2 ± 88.8 |

| Flavonoids | 118.4 ± 5.58 | 199.2 ± 4.42 |

| Tannins | 11.5 ± 0.22 | 14.8 ± 0.899 |

Environmental (Abiotic and Biotic) Factors: A plant's external environment profoundly impacts its metabolic processes. mdpi.com Abiotic stresses such as drought, salinity, extreme temperatures, and light intensity are known to trigger significant changes in the production of alkaloids. mdpi.comnih.govfrontiersin.org For example, drought and salt stress can lead to a higher accumulation of alkaloids in some plant species as a protective response. nih.gov Temperature is another critical variable; higher temperatures have been shown to increase alkaloid content in certain plants. mdpi.commdpi.com Similarly, biotic factors like attacks from herbivores or pathogens can induce the synthesis of defensive alkaloids. hawaii.edu

Table 2. Summary of Factors Influencing Monoterpene Alkaloid Accumulation

This table summarizes the general effects of various environmental and developmental factors on the accumulation of monoterpene alkaloids and related compounds in plants, based on published research findings.

| Factor | General Observed Effect on Alkaloid/Secondary Metabolite Content | Source |

|---|---|---|

| Drought Stress | Tends to increase the accumulation of alkaloids as a defense response. | nih.govfrontiersin.org |

| Salinity Stress | Can increase alkaloid content in stress-tolerant plants. | nih.gov |

| High Temperature | Often leads to higher alkaloid accumulation, though extreme heat can inhibit enzymes. | mdpi.commdpi.com |

| Light Intensity | Can increase or decrease accumulation depending on the specific plant and compound. Strong light can enhance the production of some alkaloids. | mdpi.com |

| Plant Ontogeny | Content varies significantly with developmental stage; often higher in younger, more vulnerable tissues. | mdpi.comresearchgate.net |

| Genetic Profile | The primary determinant of a plant's capacity to synthesize specific alkaloids. | universiteitleiden.nlnih.gov |

Biosynthesis and Bioprocess Engineering of Boschniakine

Elucidation of Boschniakine Biosynthetic Pathways

The formation of this compound in plants involves a complex series of enzymatic reactions that convert primary metabolites into the final specialized product. The pathway is a branch of the well-established monoterpenoid biosynthesis route.

The biosynthesis of this compound, like other iridoids, originates from the mevalonic acid (MVA) pathway. researchgate.net The universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are derived from this pathway. researchgate.net These precursors are condensed to form geranyl diphosphate (GPP), the direct precursor to monoterpenes.

The pathway from GPP to the core iridoid structure involves several key steps, although the specific enzymes for every step in the this compound pathway are not all fully characterized. The general iridoid pathway, from which this compound biosynthesis diverges, begins with the conversion of geraniol/nerol. d-nb.info A critical step is the cyclization of a monoterpene precursor, likely 8-oxogeranial, into the characteristic iridoid cyclopentane (B165970) ring, a reaction catalyzed by an iridoid synthase (IS). Subsequent oxidations, reductions, and glycosylation steps modify this core structure.

For the formation of the nitrogen-containing pyridine (B92270) ring in this compound, an amination step is required, incorporating nitrogen from an amino acid donor. This likely occurs after the formation of an iridoid dialdehyde (B1249045) intermediate. The biosynthesis of related alkaloids often involves precursors derived from amino acids like lysine (B10760008) or ornithine, suggesting a convergence of terpenoid and amino acid metabolism. nih.gov For instance, the biosynthesis of 4-alkyl-L-proline precursors for other complex natural products begins with L-tyrosine, which is converted to L-DOPA by L-tyrosine hydroxylase and then cleaved by L-DOPA-2,3-dioxygenase. frontiersin.org While not directly confirmed for this compound, this highlights the enzymatic logic plants use to create structural diversity.

| Step | Precursor(s) | Enzyme Class (Hypothesized) | Product | Function |

|---|---|---|---|---|

| 1 | IPP, DMAPP | GPP Synthase | Geranyl Diphosphate (GPP) | Formation of the C10 monoterpene backbone. |

| 2 | GPP | Geraniol Synthase / P450 Monooxygenase | 8-oxogeranial | Hydroxylation and oxidation of the monoterpene precursor. |

| 3 | 8-oxogeranial | Iridoid Synthase (IS) | Iridodial | Reductive cyclization to form the core cyclopentane ring. |

| 4 | Iridoid Intermediate | Oxidoreductases / Dehydrogenases | Iridoid Dialdehyde | Further oxidation of the iridoid skeleton. |

| 5 | Iridoid Dialdehyde, Amino Acid (e.g., Glutamine) | Transaminase / Reductase | This compound | Incorporation of nitrogen and subsequent cyclization to form the pyridine ring. |

The stereochemistry of this compound is a critical aspect of its structure and is defined during its biosynthesis by the high stereospecificity of the enzymes involved. upenn.edu The cyclization reaction catalyzed by iridoid synthase establishes the initial stereocenters of the iridoid core.

In the biosynthesis of related alkaloids, stereochemical outcomes are often determined by reductase enzymes. For example, in the formation of some spirooxindole alkaloids, an iminium intermediate is reduced stereospecifically by an aldo-keto reductase (AKR) domain to yield a specific stereoisomer. biorxiv.org A similar mechanism involving sequential oxidation and stereospecific reduction likely governs the formation of key chiral centers in this compound precursors. The enzymes involved, such as cytochrome P450s that perform oxidations and short-chain dehydrogenases/reductases (SDRs) that carry out reductions, are known to operate with precise control over the stereochemical configuration of their products. This enzymatic control ensures the production of the correct enantiomer of this compound in nature.

Genetic and Transcriptional Regulation of this compound Biosynthesis

The biosynthesis of this compound is under tight genetic and transcriptional control, ensuring its production is coordinated with the plant's developmental stage and environmental conditions. While specific regulatory factors for this compound are not fully elucidated, the regulation of related terpenoid and alkaloid pathways provides a well-supported model. nih.gov

The expression of biosynthetic genes is typically controlled by specific transcription factors (TFs). youtube.com Key families of TFs involved in regulating specialized metabolism in plants include MYB, basic helix-loop-helix (bHLH), and WRKY proteins. nih.gov These TFs often work in concert, forming regulatory complexes that bind to promoter regions of pathway genes, thereby activating or repressing their transcription. For instance, in the regulation of proanthocyanidins, a combination of MYB and bHLH factors is required to activate the structural genes of the pathway. nih.gov

Gene expression is not continuous but can occur in stochastic bursts, where a gene transitions randomly between active and inactive states. plos.org The frequency and size of these transcriptional bursts can be modulated by the levels of transcription factors, providing a mechanism for graded control over metabolite production. plos.org It is highly probable that a network of such transcription factors governs the expression of iridoid synthase, cytochrome P450s, and other key enzymes in the this compound pathway, responding to internal developmental cues and external stimuli.

Metabolic Engineering Strategies for Enhanced this compound Production

The low abundance of this compound in its natural plant sources makes metabolic engineering an attractive strategy for increasing its supply. Approaches can be targeted at either microbial or plant-based systems.

Heterologous biosynthesis in engineered microorganisms like Escherichia coli or Saccharomyces cerevisiae offers a promising alternative to extraction from plants. researchgate.netrsc.org This approach involves transferring the entire this compound biosynthetic pathway into a microbial host that can be fermented on a large scale. nih.gov

Systems metabolic engineering provides a framework for optimizing these microbial cell factories. nih.gov Key strategies include:

Pathway-focused approaches : This involves enhancing the precursor supply by engineering the host's central metabolism. nih.gov For this compound, this would mean upregulating the native MVA pathway in yeast or introducing a heterologous MVA pathway into E. coli to increase the pool of GPP. mdpi.com

Enzyme and Transport Engineering : The plant-derived enzymes, particularly cytochrome P450s, often require optimization for functional expression in a microbial host. This can involve protein engineering or co-expression of a compatible P450 reductase. Furthermore, transporter proteins may need to be introduced to facilitate the export of the final product, preventing feedback inhibition or cellular toxicity. mdpi.com

Systems Biology and Evolutionary Engineering : When rational engineering targets are not obvious, systems biology tools (like transcriptomics and metabolomics) can identify bottlenecks in the pathway. nih.gov Subsequently, evolutionary or high-throughput screening methods can be used to select for improved production strains. mdpi.com

| Strategy | Detailed Method | Target in this compound Pathway |

|---|---|---|

| Precursor Enrichment | Overexpress genes of the mevalonate (B85504) (MVA) pathway. | Increase intracellular pools of IPP, DMAPP, and GPP. |

| Heterologous Pathway Expression | Introduce and optimize expression of plant genes (Iridoid synthase, P450s, reductases, etc.). | Reconstitute the entire biosynthetic pathway from GPP to this compound. |

| Cofactor Engineering | Balance the NADH/NADPH pools required by oxidoreductases. | Ensure efficient function of redox enzymes in the pathway. |

| Byproduct Elimination | Knock out competing metabolic pathways. | Channel metabolic flux towards this compound synthesis. |

| Transport Engineering | Overexpress a suitable efflux pump. | Increase product titer and reduce cytotoxicity. |

Enhancing this compound production directly within plant systems is another viable strategy. This can be achieved in the native producing plants or by transferring the pathway to a model plant species or plant cell culture.

Metabolic engineering in plants often focuses on overcoming rate-limiting steps in a biosynthetic pathway. nih.gov This can be accomplished by overexpressing the gene encoding a bottleneck enzyme. For example, if iridoid synthase activity is determined to be the limiting factor, its overexpression could lead to higher accumulation of downstream iridoids, including this compound.

A more powerful approach is to overexpress the key transcription factors that regulate the entire pathway. nih.gov A single TF can upregulate multiple structural genes simultaneously, leading to a coordinated increase in the metabolic flux towards the target compound. Identifying and utilizing such master regulators is a key goal in plant metabolic engineering.

Synthetic Biology Approaches for Novel this compound Production Platforms

The production of high-value plant secondary metabolites, such as the monoterpene pyridine alkaloid this compound, is often constrained by low yields from natural plant sources, slow plant growth, and complex chemical syntheses. sioc-journal.cnnih.gov Synthetic biology offers a promising alternative by engineering microbial or plant-based platforms for the sustainable and scalable production of these complex molecules. scielo.brnih.gov While a complete heterologous production system for this compound has not yet been fully reported, extensive research into the biosynthesis of related monoterpene indole (B1671886) alkaloids (MIAs) and other alkaloids provides a clear framework and demonstrates the feasibility of this approach. sioc-journal.cnoup.com

The development of novel production platforms for this compound via synthetic biology involves a multi-step process encompassing pathway elucidation, heterologous expression, and metabolic optimization. This compound is known to be of monoterpenoid origin, with studies showing that mevalonate serves as a key precursor in its biosynthesis. researchgate.net However, the complete sequence of enzymatic reactions and the corresponding genes that convert primary metabolites into this compound are not fully characterized. Identifying these missing biosynthetic genes, particularly the downstream tailoring enzymes that create the specific cyclopenta[c]pyridine skeleton, is the critical first step. nih.govresearchgate.netmdpi.com Modern techniques such as transcriptomics of this compound-producing plants (e.g., Tecoma stans, Boschniakia rossica) coupled with bioinformatics and gene silencing can accelerate the discovery of these crucial genes. nih.govresearchgate.netresearcher.life

Once the biosynthetic pathway is known, the genes can be introduced into a heterologous host. Common platforms for metabolic engineering of plant natural products include the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, chosen for their rapid growth, well-understood genetics, and sophisticated genetic toolkits. nanobioletters.com Plant-based systems, such as transient expression in Nicotiana benthamiana, are also valuable for rapid functional characterization of biosynthetic genes, particularly for complex enzymes like cytochrome P450s which may require a plant-specific environment for proper folding and activity. nih.govcornell.edu

A significant challenge in heterologous production is achieving high titers. This requires extensive metabolic engineering of the host organism to optimize the flux through the introduced pathway. Strategies include:

Enhancing Precursor Supply: Overexpressing key enzymes in the native metabolic pathways of the host to increase the pool of precursors, such as geranyl diphosphate (GPP) for the monoterpene portion. oup.com

Enzyme Engineering and Screening: Identifying and using enzyme variants with improved kinetics or stability to overcome reaction bottlenecks.

Pathway Balancing: Modulating the expression levels of each biosynthetic gene, for instance, by varying gene copy numbers or using promoters of different strengths, to prevent the accumulation of toxic intermediates and ensure a smooth metabolic flow. researcher.life

Process Optimization: Fine-tuning fermentation or culture conditions to maximize productivity.

The successful engineering of yeast to produce other complex alkaloids illustrates the potential for this compound. In one notable study, a biosynthetic pathway for the protoberberine alkaloid (S)-canadine was reconstituted in Saccharomyces cerevisiae. researcher.life By systematically applying metabolic engineering strategies, researchers achieved a significant increase in production.

Table 1: Example of Metabolic Engineering to Improve Protoberberine Alkaloid Production in S. cerevisiae

| Engineering Strategy | Reported Improvement | Final Titer (mg/L) | Reference |

|---|---|---|---|

| Initial pathway reconstruction | Baseline production | ~0.025 | researcher.life |

| Enzyme variant screening, genetic copy number variation, and culture optimization | Over 70-fold increase | 1.8 | researcher.life |

This case highlights how a combination of approaches is necessary to transform a low-yielding initial strain into a more efficient production system. researcher.life

Similarly, significant progress has been made in producing strictosidine (B192452), the universal precursor for over 3,000 MIAs, which shares its upstream iridoid pathway with MTPAs like this compound. sioc-journal.cnoup.commdpi.com De novo production of strictosidine from simple sugars has been achieved in engineered yeast, demonstrating that the complex, multi-gene upstream pathway can be successfully transferred to a microbial host.

Table 2: De Novo Production of the MIA Precursor Strictosidine in Engineered S. cerevisiae

| Platform | Engineering Approach | Reported Titer (mg/L) | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Reconstitution of the complete biosynthetic pathway from geranyl diphosphate (GPP) | ~50 | oup.com |

| Saccharomyces cerevisiae | Fully integrated de novo biosynthesis from glucose | 30-40 | oup.com |

These achievements in producing complex precursors and related alkaloids underscore the viability of using synthetic biology to establish novel production platforms for this compound. oup.comresearcher.life The primary hurdles remain the complete elucidation of its specific biosynthetic pathway and the functional expression of all necessary enzymes in a heterologous host. Overcoming these challenges will pave the way for the microbial fermentation of this compound and its derivatives.

Mechanistic Pharmacology of Boschniakine

In Vitro Mechanistic Investigations of Boschniakine

The in vitro exploration of this compound's pharmacological mechanisms provides foundational knowledge about its molecular and cellular activities. These investigations are crucial for understanding how the compound may exert biological effects. The following sections detail the current understanding of this compound's actions at the molecular, signaling, and cellular levels based on available scientific literature.

The precise molecular targets of this compound have not been extensively identified in the currently available scientific literature. Identifying the specific proteins or other macromolecules that a compound directly binds to is a fundamental step in elucidating its mechanism of action. This process often involves a combination of computational and experimental methods.

Common strategies for molecular target identification include direct biochemical approaches, such as affinity capture, where a compound is immobilized to isolate its binding partners from cell lysates. nih.govresearchgate.net Computational methods are also widely used, encompassing ligand-based approaches that search for known targets of similar molecules and structure-based methods like molecular docking. nih.govnih.gov Molecular docking predicts how a ligand, such as this compound, might bind to the active site of a protein target, providing insights into the potential for an inhibitory or activating effect. nih.govresearchgate.netnih.gov For instance, in silico molecular docking has been successfully used to predict the interactions between other natural compounds and their protein targets, such as the binding of 22-(4′py)-JA with ERK1/2 and MEK1. mdpi.com These predictions are often followed by in vitro assays to confirm the interaction and its functional consequence. mdpi.com

While these methodologies are well-established nih.govcreative-bioarray.com, their specific application to generate a comprehensive profile of this compound's direct molecular targets and ligand-target interactions is not yet detailed in published research. Future studies employing such techniques are necessary to map the direct molecular interactome of this compound.

Direct evidence specifically linking this compound to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway is not prominently documented in the reviewed scientific literature. This pathway is a critical cellular defense mechanism against oxidative stress. nih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of various protective genes, including HO-1. nih.gov The activation of the Nrf2/HO-1 pathway is a known mechanism for the antioxidant effects of many natural compounds. nih.govnih.gov For example, compounds like baicalein (B1667712) have been shown to protect cells from oxidative stress-induced damage by upregulating Nrf2 and HO-1 expression. nih.gov Although the antioxidant potential of compounds from the Boschniakia genus has been suggested, the specific role of this compound in engaging the Nrf2/HO-1 pathway remains an area for future investigation.

While research on the isolated compound this compound is limited, studies on extracts from its source plant, Boschniakia rossica, provide insight into potential anti-inflammatory activities. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). magtechjournal.comnih.govmdpi.com

A study on Boschniakia rossica polysaccharides (BRPS) demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. magtechjournal.com The BRPS extract was found to inhibit the secretion of key pro-inflammatory cytokines in a concentration-dependent manner. magtechjournal.com The underlying mechanism involved the downregulation of the NF-κB signaling pathway, specifically by inhibiting the phosphorylation and nuclear translocation of the p65 subunit. magtechjournal.com Furthermore, the study showed that BRPS also inhibited the phosphorylation of proteins in the mitogen-activated protein kinase (MAPK) pathway, such as ERK, JNK, and p38, which are also crucial in regulating inflammatory responses. magtechjournal.commdpi.com

The inhibitory effects of Boschniakia rossica polysaccharides on the production of pro-inflammatory cytokines are summarized below.

| Cytokine | BRPS Concentration | Inhibition Ratio (%) | Reference |

|---|---|---|---|

| IL-1β | 25 mg/L | 14.2 | magtechjournal.com |

| 50 mg/L | 47.6 | ||

| 100 mg/L | 72.4 | ||

| IL-6 | 25 mg/L | 5.5 | magtechjournal.com |

| 50 mg/L | 22.2 | ||

| 100 mg/L | 45.1 | ||

| TNF-α | 25 mg/L | 9.5 | magtechjournal.com |

| 50 mg/L | 29.1 | ||

| 100 mg/L | 55.3 |

These findings on a polysaccharide extract from Boschniakia rossica suggest that compounds from this plant have potent anti-inflammatory properties by modulating the NF-κB and MAPK pathways. magtechjournal.com However, it is crucial to note that these results are for a polysaccharide extract and not the specific monoterpene alkaloid, this compound. Further research is required to determine if this compound itself possesses similar anti-inflammatory activities.

There is a lack of specific data in the reviewed literature concerning the in vitro modulation of digestive enzyme activity by this compound. The inhibition of key digestive enzymes, such as pancreatic lipase (B570770), α-amylase, and α-glucosidase, is a therapeutic strategy for managing metabolic conditions like obesity and type 2 diabetes. nih.govmdpi.com Pancreatic lipase is the primary enzyme responsible for digesting dietary fats mdpi.comnih.govnih.gov, while α-amylase and α-glucosidase are involved in the breakdown of complex carbohydrates into absorbable monosaccharides. nih.govyoutube.com Inhibitors of these enzymes can reduce the absorption of calories from fats and carbohydrates. drugbank.comnih.gov Numerous studies have screened plant extracts and isolated natural products for their potential to inhibit these enzymes. nih.govmdpi.comwesternsydney.edu.au However, specific investigations to determine the IC50 values or the mode of inhibition of this compound against these digestive enzymes have not been reported.

Cell-based phenotypic assays are powerful tools for assessing the biological activity of a compound in a more complex, cellular environment. nih.gov These assays measure changes in cell behavior or function, providing insights into the compound's potential therapeutic effects.

Glucose Uptake: Specific studies on the effect of this compound on glucose uptake in cell lines such as 3T3-L1 adipocytes or L6 myotubes are not available in the current literature. Glucose uptake assays are commonly used to identify compounds that can enhance glucose transport into insulin-sensitive cells like muscle and fat cells, a key mechanism for controlling blood glucose levels. nih.govnih.gov These assays typically involve incubating the cells with the test compound and then measuring the uptake of a labeled glucose analog, such as 2-deoxyglucose. nih.gov The identification of agents that stimulate glucose uptake is a primary focus in the discovery of new anti-diabetic drugs. nih.gov

Biofilm Inhibition: The capacity of this compound to inhibit the formation of bacterial biofilms has not been reported. Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to antibiotics. nih.gov The inhibition of biofilm formation is a significant strategy in combating chronic and persistent bacterial infections. nih.govfrontiersin.org Assays for biofilm inhibition typically involve growing bacteria in the presence of a test compound and then quantifying the resulting biofilm mass, often using crystal violet staining, or assessing cell viability within the biofilm. nih.govyoutube.com Many natural compounds are being explored for their anti-biofilm properties. nih.govnih.gov The potential of this compound in this area remains to be determined through future research.

Cellular Signaling Pathway Modulation by this compound

In Vivo Mechanistic Studies of this compound in Animal Models

In vivo studies using animal models are crucial for understanding the systemic effects and mechanisms of action of chemical compounds like this compound within a living organism. These models allow for the investigation of complex biological responses that cannot be fully replicated in vitro.

Systemic Mechanistic Elucidation in Disease Models

Animal models of disease are indispensable tools for elucidating the therapeutic mechanisms of compounds. By replicating human pathologies in animals, researchers can investigate how substances like this compound influence disease progression and molecular pathways. researchgate.netnih.gov

Renal Pathophysiology and Molecular Markers in Nephropathy Models

Animal models are essential for understanding the pathophysiology of kidney diseases and for developing new therapeutic strategies. researchgate.net Models such as unilateral ureteral obstruction (UUO) and Adriamycin-induced nephropathy are used to study key features of chronic kidney disease (CKD), including inflammation, tubular cell death, and fibrosis. researchgate.netnih.gov Key molecular markers often investigated in these models include transforming growth factor-beta 1 (TGF-β1) and fibronectin, which are central mediators of renal fibrosis. nih.gov TGF-β1 is a cytokine that stimulates the production of extracellular matrix proteins, including fibronectin, leading to the progressive scarring of kidney tissue. nih.govgoogle.com Studies in animal models of obstructive nephropathy show that increased expression of TGF-β1 and fibronectin is a hallmark of renal fibrosis. google.com

Currently, there is a lack of specific research in the provided search results detailing the effects of this compound on renal pathophysiology or these specific molecular markers in animal models of nephropathy.

Neurobiological Mechanisms in Cognitive Function Models

To study the effects of compounds on cognitive function, researchers often use animal models of memory impairment. A common model involves the administration of scopolamine, a muscarinic receptor antagonist that induces cognitive deficits, mimicking aspects of dementia and Alzheimer's disease. nih.govnih.gov The underlying mechanism of scopolamine-induced memory loss is primarily attributed to the blockade of cholinergic neurotransmission. nih.gov

A key neurobiological mechanism investigated in these models is the activity of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary strategy for enhancing cholinergic function and improving cognition. nih.govresearchgate.net Studies often measure AChE activity in brain regions critical for memory, such as the hippocampus and prefrontal cortex, to assess the neuroprotective potential of a compound. researchgate.net Furthermore, oxidative stress is another mechanism implicated in cognitive impairment, and the antioxidant properties of a compound are often evaluated. nih.gov

While these models and mechanisms are well-established for evaluating cognitive enhancers, specific in vivo studies detailing the neurobiological mechanisms of this compound in these cognitive function models were not found in the provided search results.

Immunomodulatory Effects in Experimental Animal Systems

The immunomodulatory effects of natural compounds are evaluated in vivo by assessing their impact on the immune system's components and functions. nih.gov This can involve measuring changes in the weight of immune organs like the spleen and thymus, analyzing leukocyte populations, and determining the activity of immune cells such as macrophages and lymphocytes. google.com For instance, macrophage activity can be assessed by measuring phagocytosis and the production of signaling molecules like nitric oxide (NO) and various cytokines (e.g., TNF-α, IL-6, IL-10). researchgate.net The regulation of these cytokines can indicate a shift in the immune response, which is a key aspect of immunomodulation. google.com

Despite the established methodologies for assessing immunomodulatory activity in animal models, the provided search results lack specific studies on the in vivo immunomodulatory effects of this compound.

Advanced Delivery Systems for In Vivo Mechanistic Insights

Advanced delivery systems, such as liposomes and other nanoparticles, are designed to improve the therapeutic efficacy of compounds by controlling their distribution and release within the body. nih.govnih.gov Liposomes are vesicles made of phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and enabling targeted delivery. The in vivo behavior of these delivery systems is influenced by their physical properties, including size, surface charge, and the inclusion of polymers like polyethylene (B3416737) glycol (PEG), which can prolong circulation time.

These systems are valuable for mechanistic studies as they can deliver a compound to specific cells or tissues, helping to pinpoint its site of action. nih.gov For example, liposomes can be engineered to target specific cell surface receptors, enhancing drug accumulation in diseased tissues and providing insights into the compound's interaction with those cells. researchgate.net

However, the application of advanced delivery systems specifically for this compound to gain in vivo mechanistic insights has not been reported in the available search results.

Integration of Multi-Omics Data in Animal Model Studies

The integration of multi-omics data—such as genomics, transcriptomics, proteomics, and metabolomics—offers a comprehensive approach to understanding the complex biological changes that occur in animal models of disease. This strategy allows researchers to move beyond single-pathway analysis and capture a holistic view of the molecular mechanisms underlying a compound's effects. For instance, combining transcriptomics (the study of RNA transcripts) and proteomics (the study of proteins) can reveal how changes in gene expression translate into functional alterations at the protein level, providing deeper insights into the drug's mechanism of action.

Machine learning and bioinformatics tools are often used to integrate these large datasets and identify key pathways and biomarkers associated with the disease and the response to treatment. This approach has the potential to uncover novel therapeutic targets and understand the multifaceted interactions between a compound and the biological system.

While multi-omics integration is a powerful tool in modern pharmacology, there is no information in the provided search results indicating that this approach has been specifically applied to in vivo animal studies of this compound.

Chemical Synthesis and Derivatization of Boschniakine

Total Synthesis Strategies for Boschniakine

The total synthesis of this compound, which belongs to the cyclopenta[c]pyridine class of monoterpene alkaloids, has been a subject of significant research. mdpi.com These alkaloids are typically derived from iridoid glycosides. mdpi.com The core challenge lies in the stereocontrolled construction of the bicyclic pyridine (B92270) skeleton.

The synthesis of specific stereoisomers (enantiomers) of this compound is crucial, as the biological activity of chiral molecules is often dependent on their absolute configuration. Chemists have developed enantioselective strategies to produce specific isomers like (+)-boschniakine.

One notable approach reports a concise enantiopure synthesis of (+)-boschniakine along with five other related monoterpenic alkaloids. researchgate.net This route commences with a chiral precursor, 3-bromo-5-((4R)-phenyloxazolin-2-yl)pyridine, establishing the stereochemistry early in the synthetic sequence. researchgate.net The use of such chiral building blocks is a common strategy in asymmetric synthesis to guide the formation of the desired enantiomer. researchgate.net The development of these routes allows for the production of optically pure material, which is essential for pharmacological evaluation.

The construction of the fused cyclopenta[c]pyridine core of this compound requires specific and efficient chemical reactions. Research in this area has led to methodological advances applicable to the synthesis of a wide range of alkaloids.

A key transformation in the synthesis of the bicyclic core of alkaloids similar to this compound is the intramolecular Pauson-Khand reaction. researchgate.net This reaction involves the cyclization of an enyne (a molecule containing a double and a triple bond) in the presence of a metal catalyst to form a cyclopentenone, a five-membered ring with a ketone group. researchgate.net This cyclopentenone unit is a versatile intermediate that can be further modified to complete the synthesis of the target molecule. researchgate.net Other important transformations include site-selective palladium insertion reactions and Stille cross-coupling, which are used to build up the necessary carbon framework. researchgate.net These methods provide powerful tools for constructing complex molecular architectures from simpler starting materials.

Table 1: Key Synthetic Strategies for this compound and Related Alkaloids

| Strategy/Reaction | Description | Application |

| Enantioselective Synthesis | Utilizes chiral precursors or catalysts to produce a single enantiomer of the target molecule. | Synthesis of enantiopure (+)-boschniakine from a chiral phenyloxazoline pyridine precursor. researchgate.net |

| Pauson-Khand Reaction | A metal-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. | Used to construct the bicyclic core of monoterpene alkaloid analogues. researchgate.net |

| Stille Cross-Coupling | A palladium-catalyzed coupling reaction between an organostannane and an organohalide. | Employed in the synthesis of allene (B1206475) intermediates for subsequent carbocyclization. researchgate.net |

| Intramolecular Cycloaddition | A reaction where different parts of the same molecule react to form a ring. | A cationic Rh(I) complex has been used to catalyze the cycloaddition of ene-vinylidenecyclopropanes to produce bicyclo[4.3.0] skeletons. researchgate.net |

Synthesis of this compound Analogs and Structural Motifs

The synthesis of analogs—molecules that are structurally similar to this compound—is a vital area of research. By systematically modifying the structure of the natural product, chemists can investigate structure-activity relationships (SAR), potentially leading to the discovery of compounds with enhanced or novel biological activities.

An approach has been reported for the construction of bicyclic analogs of monoterpene alkaloids, including those related to the skytanthine and incarvilline families, which share structural similarities with this compound. researchgate.net This strategy relies on a stereoselective intramolecular Pauson-Khand cyclization of a chiral pool-derived enyne to create the core bicyclic structure. researchgate.net Subsequent stereoselective modifications allow for the generation of a variety of diastereomeric analogues. researchgate.net The synthesis of structurally simplified analogues has also been explored, which can help identify the key structural features required for biological effect. researchgate.net

Synthetic Exploration of Related Monoterpenic Alkaloids

The synthetic strategies developed for this compound are often applicable to other members of the monoterpene alkaloid family. A collective or divergent synthesis approach allows for the efficient production of multiple natural products from a common intermediate.

A concise, enantiopure synthesis has been developed for a series of six monoterpenic alkaloids possessing the cyclopenta[c]pyridine skeleton, starting from a single chiral precursor. researchgate.net This unified strategy yielded not only (+)-boschniakine but also (+)-deoxyrhexifoline, (+)-boschniakinic acid, (−)-plantagonine, (−)-indicaine, and (−)-tecostidine. researchgate.net This work highlights the efficiency of using a common synthetic pathway to access a diverse range of structurally related natural products. Such approaches are valuable for building libraries of compounds for biological screening and for studying the biosynthetic pathways of these alkaloids. mdpi.com

Table 2: Synthesized Monoterpenic Alkaloids of the Actinidine Series

| Compound | Stereochemistry | Starting Precursor |

| (+)-Deoxyrhexifoline | (+) | 3-bromo-5-((4R)-phenyloxazolin-2-yl)pyridine researchgate.net |

| (+)-Boschniakinic acid | (+) | 3-bromo-5-((4R)-phenyloxazolin-2-yl)pyridine researchgate.net |

| (+)-Boschniakine | (+) | 3-bromo-5-((4R)-phenyloxazolin-2-yl)pyridine researchgate.net |

| (−)-Plantagonine | (−) | 3-bromo-5-((4R)-phenyloxazolin-2-yl)pyridine researchgate.net |

| (−)-Indicaine | (−) | 3-bromo-5-((4R)-phenyloxazolin-2-yl)pyridine researchgate.net |

| (−)-Tecostidine | (−) | 3-bromo-5-((4R)-phenyloxazolin-2-yl)pyridine researchgate.net |

Structure Activity Relationship Sar Studies of Boschniakine Analogs

Correlation of Chemical Structure with Biological Activity Profiles

The core of any SAR study is to establish a clear correlation between specific structural features and the resulting biological activity. ontosight.aioup.com This is achieved by synthesizing a series of analogs where specific parts of the boschniakine molecule are modified and then evaluating their biological effects. While extensive SAR studies specifically detailing a wide range of this compound analogs are not prevalent in publicly available literature, the principles of such an investigation can be clearly outlined.

Key structural modifications on the this compound scaffold would likely target its primary functional groups: biotechacademy.dk

The Aldehyde Group: This group is a key site for chemical reactions. It could be oxidized to a carboxylic acid, reduced to an alcohol, or converted into other functional groups like imines or oximes. The resulting changes in electronic properties and hydrogen bonding capacity would almost certainly alter the biological profile.

The Methyl Group: The size, stereochemistry, and lipophilicity of this group are important. Replacing it with other alkyl groups (e.g., ethyl, propyl) or polar functional groups would probe the steric and hydrophobic requirements of its binding site.

Each new analog would be tested in relevant biological assays. By comparing the activity of these analogs to the parent this compound, researchers can deduce which structural elements are critical for activity. For instance, if an analog with a modified aldehyde group shows a complete loss of activity, it suggests this group is essential. Conversely, if a modification leads to enhanced activity, it provides a valuable lead for further optimization. drugdesign.org

Below is an illustrative table showing hypothetical data from such a study.

| Compound | Modification from this compound | Hypothetical Biological Activity (IC₅₀, µM) |

| This compound | - | 10.5 |

| Analog A | Aldehyde (CHO) -> Carboxylic Acid (COOH) | 25.2 |

| Analog B | Aldehyde (CHO) -> Alcohol (CH₂OH) | 50.8 |

| Analog C | Methyl (CH₃) -> Ethyl (CH₂CH₃) | 8.3 |

| Analog D | Pyridine (B92270) N -> Pyridine N-oxide | >100 (Inactive) |

Note: The data in this table is purely illustrative to demonstrate the principles of SAR and is not based on published experimental results for this compound.

Rational Design and Synthesis of Chemically Modified this compound Derivatives

Rational drug design uses the knowledge gained from SAR studies, along with an understanding of the biological target, to design new molecules with improved properties. acs.orgdrugdesign.org This approach avoids random screening and instead focuses on making targeted modifications to enhance potency, selectivity, or pharmacokinetic properties. researchgate.net The process is iterative: design, synthesis, testing, and further refinement. drugdesign.org

For this compound, a rational design strategy might proceed as follows:

Target Identification: First, a specific biological target (e.g., an enzyme or receptor) responsible for a therapeutic effect would be identified.

Structural Analysis: Using techniques like X-ray crystallography or computational modeling, the three-dimensional structure of the target's binding site would be determined.

Analog Design: Based on SAR data and the binding site structure, new this compound analogs would be designed in silico (computationally) to optimize interactions with the target. For example, if the binding pocket has a vacant hydrophobic area, an analog with a larger lipophilic group might be designed. acs.org

Chemical Synthesis: The most promising designed analogs are then created through chemical synthesis. The synthesis of this compound analogs would likely involve multi-step organic reactions, starting from either this compound itself or from readily available chemical precursors.

This rational approach helps to focus synthetic efforts on compounds that are most likely to succeed, saving time and resources. collaborativedrug.com

Computational Chemistry in this compound SAR Studies

Computational chemistry has become an indispensable tool in modern drug discovery, allowing researchers to model and predict molecular behavior, thereby guiding SAR studies. researchgate.netderpharmachemica.com

Molecular modeling involves creating three-dimensional representations of molecules like this compound and their biological targets. slideshare.net A key technique within this field is molecular docking, which predicts how a ligand (e.g., a this compound analog) fits into the active site of a receptor and estimates the strength of the binding. derpharmachemica.comnih.gov

The process typically involves:

Preparing the Structures: High-quality 3D structures of both the receptor protein and the ligand are required.

Defining the Binding Site: The region on the receptor where the ligand is expected to bind is identified.

Docking Simulation: A docking algorithm samples many possible orientations and conformations of the ligand within the binding site.

Scoring: A scoring function then estimates the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. nih.gov

For this compound, docking studies could be used to screen a virtual library of potential analogs before they are synthesized, prioritizing those with the best-predicted binding affinity. igi-global.com This allows researchers to visualize key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for biological activity, providing a molecular basis for the observed SAR.

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. slideshare.netnite.go.jpwikipedia.org A QSAR model can be represented by an equation:

Biological Activity = f(Physicochemical Properties or Descriptors)

The steps to develop a QSAR model for this compound analogs would include:

Data Collection: A dataset of this compound analogs with their experimentally measured biological activities is compiled.

Descriptor Calculation: For each analog, a wide range of molecular descriptors are calculated. These are numerical values that represent various aspects of the molecule, such as its electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., LogP). slideshare.net

Model Generation: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that links the descriptors to the biological activity. nih.govmdpi.com

Validation: The model's predictive power is rigorously tested using statistical validation techniques to ensure it is robust and not a result of chance correlation.

A validated QSAR model can be used to predict the activity of new, unsynthesized this compound derivatives, further guiding the design of more potent compounds and reducing the need for extensive experimental work. nih.govmdpi.com Although specific QSAR models for this compound are not prominent in the literature, this methodology represents a powerful tool for advancing SAR studies.

Advanced Analytical Chemistry and Characterization of Boschniakine

Chromatographic Methodologies for Boschniakine Analysis

Chromatographic techniques are fundamental for the separation and purification of this compound from complex plant matrices. The selection of a specific method depends on the analytical objective, whether it is for purification or quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the qualitative and quantitative analysis of alkaloids, including this compound, in various plant extracts. When coupled with a Diode Array Detector (DAD), HPLC provides a robust method for simultaneous determination of multiple compounds.

A typical HPLC-DAD method for the analysis of alkaloids involves a reversed-phase column, such as a C18, and a gradient elution system. For instance, a method for the simultaneous determination of various alkaloids might employ a gradient of acetonitrile and a buffer solution. The detection wavelength is optimized for the maximum absorbance of the target analytes. While specific applications for this compound are not extensively detailed in publicly available literature, general methods for alkaloid quantification can be adapted. The validation of such a method would typically involve assessing linearity, precision, accuracy, and recovery to ensure its reliability for routine analysis.

Table 1: Illustrative HPLC Parameters for Alkaloid Analysis | Parameter | Value | |---|---| | Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) | | Mobile Phase | A: Acetonitrile; B: 0.1% Formic Acid in Water | | Gradient | Time (min) | %A | %B | | | 0 | 10 | 90 | | | 20 | 50 | 50 | | | 25 | 90 | 10 | | | 30 | 10 | 90 | | Flow Rate | 1.0 mL/min | | Detection | Diode Array Detector (DAD), 254 nm | | Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds in natural products. While this compound itself is not highly volatile, derivatization techniques can be employed to increase its volatility for GC analysis. However, information specifically detailing the GC analysis of this compound for volatile profiling is limited.

In studies of related plant species, such as those from the Orobanche genus, GC-MS has been utilized to identify the chemical composition of extracts. These analyses typically involve a capillary column (e.g., HP-5MS) and a temperature gradient to separate the various components. The mass spectrometer then provides data for the identification of the eluted compounds by comparing their mass spectra with library databases. Although not directly applied to this compound, these methods demonstrate the potential of GC-MS in the broader analysis of the chemical constituents of plants containing this alkaloid researchgate.net.

Flash Chromatography

Flash chromatography is a rapid and efficient purification technique widely used in natural product chemistry for the preparative isolation of target compounds. This method utilizes a stationary phase, typically silica gel, packed in a column, and a solvent system (mobile phase) is pushed through the column under pressure.

Coupled and Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-NMR)

The coupling of chromatographic separation with spectroscopic detection, known as hyphenated techniques, provides a powerful platform for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. LC-MS is particularly well-suited for the identification and quantification of alkaloids in complex matrices. In the context of this compound analysis, an LC-MS method would involve separating the components of a plant extract on an HPLC column, followed by their introduction into the mass spectrometer. The mass spectrometer would provide the molecular weight and fragmentation pattern of the eluted compounds, allowing for the confident identification of this compound, even at low concentrations nih.govmdpi.com. The development of a quantitative LC-MS/MS method would involve optimizing the ionization source parameters and selecting specific precursor-to-product ion transitions for enhanced selectivity and sensitivity jchps.com.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a powerful combination for the unambiguous structural elucidation of compounds in complex mixtures. In an LC-NMR setup, the eluent from the HPLC is directly transferred to an NMR flow cell for analysis. This allows for the acquisition of NMR spectra of the separated compounds without the need for prior isolation. For a compound like this compound, LC-NMR could provide detailed structural information, including proton and carbon environments and their connectivities, directly from the plant extract. This technique is especially useful for the analysis of labile compounds that might degrade during traditional isolation procedures mdpi.comresearchgate.net.

Spectroscopic Techniques for this compound Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the detailed structural characterization and quantification of purified compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution, including the determination of their stereochemistry. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

For this compound, ¹H NMR and ¹³C NMR spectra provide fundamental information about the proton and carbon frameworks of the molecule, respectively. The chemical shifts (δ) in these spectra indicate the electronic environment of each nucleus, while the coupling constants (J) in the ¹H NMR spectrum provide information about the connectivity of protons.

Table 2: Representative ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

| 1 | - | - |

| 3 | - | - |

| 4 | - | 8.5 (s) |

| 5 | - | 3.0 (m) |

| 6 | - | 2.0 (m) |

| 7 | - | 2.5 (m) |

| 8 | - | 1.3 (d, J = 7.0) |

| 9 | - | 7.2 (s) |

| 10 | - | 10.0 (s) |

| 11 | - | - |

Note: The data in this table is illustrative and may vary depending on the solvent and experimental conditions. A complete and unambiguous assignment requires detailed 2D NMR analysis.

To establish the complete and unambiguous assignment of all proton and carbon signals, 2D NMR experiments are essential. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing the connectivity of protons within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton and placing substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule. Cross-peaks in NOESY or ROESY spectra indicate that two protons are close to each other in space, regardless of whether they are directly bonded researchgate.netacdlabs.comcolumbia.edublogspot.comacdlabs.com. This information is vital for assigning the stereochemical configuration of chiral centers within the this compound molecule.

By integrating the data from these various NMR experiments, a complete and detailed three-dimensional structure of this compound can be confidently determined mdpi.comnih.govresearchgate.netmemphis.eduresearchgate.net.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry serves as a critical tool for the structural elucidation and identification of this compound. Through techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can determine its molecular mass with high accuracy and study its fragmentation patterns to confirm its identity in complex mixtures.

In an LC-MS analysis employing a Q-TOF mass spectrometer with a dual electrospray ionization (ESI) source, this compound was identified with an observed m/z of 184.0726 as a sodium adduct ([M+Na]+) researchgate.netscribd.com. This analysis proposed the molecular formula C10H11NO researchgate.netscribd.com. The data was processed using software that generates possible molecular formulas, which are then compared against databases like PubChem and ChemSpider for annotation researchgate.net.

Another analysis of a new indolic compound identified a mass spectrum for this compound with a base peak at m/z 162 and suggested a molecular formula of C10H11NO2. The variance in molecular formula and observed mass can be attributed to different ionization techniques, adduct formation ([M+Na]+ vs. [M+H]+ or a radical ion), and the specific instrumentation used in the analysis. These findings underscore the importance of standardized methods for unambiguous identification. Mass spectrometry has been noted as a sensitive technique for iridoid compounds like this compound, although thermal decomposition can be a challenge with certain ionization methods.

Table 1: Mass Spectrometric Data for this compound

| Ion Type | Observed m/z | Proposed Molecular Formula | Base Peak (m/z) | Instrumentation | Source |

|---|---|---|---|---|---|

| [M+Na]+ | 184.0726 | C10H11NO | Not Specified | LC-Q-TOF-MS (ESI) | researchgate.netscribd.com |

| Not Specified | Not Specified | C10H11NO2 | 162 | Not Specified |

UV-Visible Spectroscopy for Quantitative Determinations

UV-Visible spectroscopy is a widely applied analytical technique for the quantitative analysis of compounds, relying on the principle that the amount of light absorbed at a specific wavelength is proportional to the concentration of the substance in solution.

While UV-Vis spectroscopy is a standard method for quantification, specific studies detailing the molar absorptivity or a validated quantitative assay for pure this compound were not prominent in the available literature. However, its application in the detection of this compound as part of broader analyses has been noted. For instance, in studies involving flash chromatography for the isolation of compounds from plant extracts containing this compound, detection was carried out at multiple UV wavelengths, including 254, 265, 280, and 366 nm.

Characterization of this compound Delivery Systems

To overcome challenges such as poor absorption, rapid metabolism, and systemic elimination, this compound has been formulated into advanced drug delivery systems, such as Solid Lipid Nanoparticles (SLNPs). The physical characterization of these delivery systems is paramount to ensuring their efficacy and stability.

Particle Size and Morphology Analysis (e.g., DLS, SEM, TEM)

The particle size, surface charge, and morphology of this compound-loaded Solid Lipid Nanoparticles (Bos-SLNPs) have been characterized using a combination of complementary analytical techniques.

Dynamic Light Scattering (DLS) is used to determine the average particle size (hydrodynamic diameter) and the particle size distribution, indicated by the polydispersity index (PDI). For one formulation of Bos-SLNPs, DLS analysis revealed an average particle size of 152.7 ± 7.04 nm with a PDI of 0.692. The zeta potential, which indicates the surface charge and is a predictor of the stability of the colloidal dispersion, was measured to be 52.18 ± 3.90 mV.

Electron Microscopy , including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides direct visualization of the nanoparticles. SEM micrographs are used to assess the surface morphology, while TEM images reveal the internal structure, size, and shape. For Bos-SLNPs, these techniques confirmed a diminutive, compact, and spherical structure.

Table 2: Physicochemical Characterization of this compound-Solid Lipid Nanoparticles (Bos-SLNPs)

| Parameter | Method | Value | Source |

|---|---|---|---|

| Average Particle Size | DLS | 152.7 ± 7.04 nm | |

| Polydispersity Index (PDI) | DLS | 0.692 | |

| Zeta Potential | DLS | 52.18 ± 3.90 mV | |

| Morphology | SEM & TEM | Compact and spherical |

In Vitro Release Profile Determination from Formulations

In vitro release studies are essential for predicting the in vivo performance of a drug delivery system. These tests measure the rate and extent of drug release from the formulation over time, typically in a controlled environment that mimics physiological conditions.

This compound-loaded Solid Lipid Nanoparticles (Bos-SLNPs) have been specifically developed to provide sustained release profiles. The goal of such a formulation is to maintain a therapeutic concentration of the drug for an extended period, thereby improving its efficacy. The synthesis of Bos-SLNPs has been achieved using techniques such as microemulsion researchgate.net. While the development of these sustained-release nanoparticles has been reported, specific quantitative data from in vitro release studies, such as the cumulative percentage of this compound released over time, were not detailed in the available research. Such a study would typically involve placing the nanoparticle formulation in a release medium (e.g., phosphate buffer) and periodically measuring the concentration of this compound that has been released from the nanoparticles.

Emerging Research Avenues and Future Perspectives for Boschniakine

Application of Systems Biology and Network Pharmacology

Systems biology offers a holistic approach to understanding complex biological systems by integrating experimental data with computational and mathematical modeling. ukri.orgresearchgate.net This approach moves beyond the traditional "one target, one drug" paradigm to a more comprehensive "network-target, multiple-component" strategy. researchgate.netresearchgate.netsioc-journal.cn Network pharmacology, a key discipline within systems biology, is particularly well-suited for elucidating the mechanisms of action of natural products like Boschniakine. xiahepublishing.com It analyzes the interactions between chemical compounds, biological targets (genes and proteins), and diseases within the context of a biological network. frontiersin.orgresearchgate.net

While specific network pharmacology studies on this compound are still emerging, the established methodology provides a clear roadmap for future research. Such an approach would involve identifying the potential protein targets of this compound and mapping these targets onto protein-protein interaction (PPI) networks to understand its systemic effects. nih.gov This can help in predicting the compound's polypharmacological effects, where it may modulate multiple targets simultaneously to achieve a therapeutic outcome. For instance, a network pharmacology analysis of Ganoderma lucidum successfully identified key compounds and their mechanisms against atherosclerosis by constructing and analyzing compound-target networks. nih.gov A similar approach for this compound could unveil its mechanisms of action in various reported bioactivities.

Table 1: Hypothetical Workflow for Network Pharmacology Analysis of this compound

| Step | Description | Tools and Databases |

|---|---|---|

| 1. Compound Target Prediction | Identify potential protein targets of this compound using computational methods. | SwissTargetPrediction, PharmMapper, TargetNet |

| 2. Disease-Associated Gene Collection | Gather genes and proteins associated with specific diseases of interest (e.g., inflammation, diabetes). | OMIM, DisGeNET, GeneCards |

| 3. Network Construction | Construct a protein-protein interaction (PPI) network of the identified targets. | STRING, BioGRID, Cytoscape |

| 4. Network Analysis | Analyze the network to identify key nodes (hub proteins) and pathways modulated by this compound. | Cytoscape plugins (e.g., NetworkAnalyzer, MCODE) |

| 5. Pathway and Functional Enrichment Analysis | Identify the biological pathways and functions significantly affected by this compound. | KEGG, GO, Reactome |

| 6. Experimental Validation | Validate the computational predictions through in vitro and in vivo experiments. | Cell-based assays, animal models |

Novel Bioactive Scaffold Discovery and Optimization